molecular formula C18H17NO4 B2720785 [2-(1,3-Benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone oxime CAS No. 338749-16-9

[2-(1,3-Benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone oxime

Cat. No. B2720785
CAS RN: 338749-16-9
M. Wt: 311.337
InChI Key: FQBOLMUTDDLPMN-HNENSFHCSA-N
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Description

“2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone oxime” is a chemical compound . It is also known by its CAS number 338749-16-9 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzodioxol group attached to a cyclopropyl group, which is further attached to a methoxyphenyl group via a methanone linkage . The oxime functional group is attached to the methanone carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

Chemical Synthesis and Reactions

Research has shown that cyclopropenone oximes, which share some structural similarities with the compound you're interested in, can be prepared from corresponding cyclopropenones and react with isocyanates to afford products like 4,6-diazaspiro[2.3]hexenones (Yoshida et al., 1988). These findings highlight the reactivity of such structures towards forming more complex and potentially biologically active molecules.

Potential for Generating New Classes of Compounds

The synthesis of novel cyclic compounds, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, demonstrates the potential for chemical transformations leading to new classes of compounds with potential applications in drug development and materials science (Sañudo et al., 2006).

Photochemical Studies

Studies on photo-reorganization of chromenones to angular pentacyclic compounds indicate the potential for using such compounds in the development of new photoreactive materials or in synthetic pathways that leverage light-induced reactions (Dalal et al., 2017).

Biological Applications

Although direct studies on the biological activities of "2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone oxime" are not available, related research on compounds such as benzophenone derivatives indicates the importance of such molecules in studying endocrine-disrupting activities and metabolism by liver microsomes, which could have implications for understanding the metabolic fate and potential toxicological profiles of similar compounds (Watanabe et al., 2015).

These studies illustrate the diverse applications of chemical compounds in synthetic chemistry, materials science, and potentially in pharmacology and toxicology. The ability to synthesize and modify compounds structurally related to "2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone oxime" could pave the way for new research directions and applications.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its biological activity, if any, would depend on its interactions with biological targets, which are not currently known .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound are not specified in the available resources. Potential areas of interest could include elucidating its synthesis and reactions, investigating its physical and chemical properties, and exploring its potential biological activity .

properties

IUPAC Name

(NE)-N-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-21-13-5-2-11(3-6-13)18(19-20)15-9-14(15)12-4-7-16-17(8-12)23-10-22-16/h2-8,14-15,20H,9-10H2,1H3/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBOLMUTDDLPMN-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)C2CC2C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/O)/C2CC2C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1,3-Benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone oxime

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